molecular formula C13H24N2O B1490116 (3-Aminoazetidin-1-yl)(4-isopropylcyclohexyl)methanone CAS No. 2090593-99-8

(3-Aminoazetidin-1-yl)(4-isopropylcyclohexyl)methanone

Cat. No. B1490116
CAS RN: 2090593-99-8
M. Wt: 224.34 g/mol
InChI Key: DFEXDRLFCWCUTA-UHFFFAOYSA-N
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Description

(3-Aminoazetidin-1-yl)(4-isopropylcyclohexyl)methanone, also known as AIPCM, is a novel cyclic ketone compound that has been the subject of much scientific research in recent years. It has been found to have a variety of applications, ranging from medicinal to industrial.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Amino-1,2,4-triazoles as Raw Materials for Organic Synthesis :A review by Nazarov et al. (2021) emphasizes the industrial use of 3- and 4-amino-1,2,4-triazoles in fine organic synthesis. These compounds are utilized in producing pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility in synthesis and application highlights their importance in agriculture and medicine, including the production of antimicrobial drugs and cardiological treatments (Nazarov, V.N., D. Miroshnichenko, A. A. Ivakh, & B. Uspensky, 2021).

  • Application of Metathesis Reactions :Kiss et al. (2018) reviewed the application of metathesis reactions in synthesizing functionalized β-amino acid derivatives, crucial for drug research. The study presents various synthetic routes employing metathesis reactions to access alicyclic β-amino acids and their derivatives, underlining their significant impact in medicinal chemistry (Kiss, L., M. Kardos, C. Vass, & F. Fülöp, 2018).

Biomedical Sciences

  • Chlorogenic Acid's Pharmacological Potential :Naveed et al. (2018) discuss the wide range of therapeutic roles of Chlorogenic Acid (CGA), a polyphenol with antioxidant, anti-inflammatory, and neuroprotective properties. This review calls for further research to optimize CGA's biological and pharmacological effects, highlighting its potential in treating various metabolic disorders and diseases (Naveed, M., et al., 2018).

  • Methanotrophs as a Resource :Strong et al. (2015) explore the biotechnological applications of methanotrophic bacteria, which can use methane as their sole carbon source. The review outlines potential applications in generating biopolymers, biofuels, and other valuable compounds, emphasizing the role of methanotrophs in adding value while utilizing methane, a greenhouse gas (Strong, P., S. Xie, & W. Clarke, 2015).

Antibacterial Activity

  • 1,2,4-Triazole-Containing Hybrids Against Staphylococcus aureus :Li and Zhang (2021) provide an updated review on the antibacterial activity of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids against Staphylococcus aureus. The study highlights the potential of these compounds to serve as novel anti-S. aureus agents, addressing the increasing concern over antibiotic-resistant strains (Li, J., & J. Zhang, 2021).

properties

IUPAC Name

(3-aminoazetidin-1-yl)-(4-propan-2-ylcyclohexyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-9(2)10-3-5-11(6-4-10)13(16)15-7-12(14)8-15/h9-12H,3-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEXDRLFCWCUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminoazetidin-1-yl)(4-isopropylcyclohexyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Aminoazetidin-1-yl)(4-isopropylcyclohexyl)methanone

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